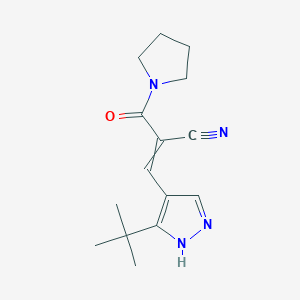
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a key role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and activating the immune response. TAK-242 has been shown to have potential therapeutic applications in a variety of diseases, including sepsis, inflammation, and cancer.
Applications De Recherche Scientifique
Coordination Chemistry and Ligand Design
Derivatives of pyrazolylpyridines, which are structurally related to 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, have been explored for their versatile coordination chemistry. These compounds serve as ligands in metal complexes, exhibiting unique properties such as luminescence and thermal/photochemical spin-state transitions. Such characteristics are beneficial for applications in biological sensing and smart materials (Halcrow, 2005).
Photophysical Properties and OLEDs
Pyrazole-containing compounds have been investigated for their photophysical properties, particularly in the context of OLED (Organic Light Emitting Diode) technology. Compounds with pyrazole chelates demonstrate significant mechanoluminescence and concentration-dependent photoluminescence, contributing to the development of efficient and mechanoluminescent OLEDs with high external quantum efficiency and color stability (Li-min Huang et al., 2013).
Catalytic Activities
Pyrazole-containing ruthenium(II) carbonyl chloride complexes have shown promising catalytic activities in hydrogen transfer reactions of ketones. The synthesis and characterization of these complexes underline the potential of pyrazole derivatives in catalyzing important chemical transformations, contributing to the advancement of green chemistry and catalysis (Yong Cheng et al., 2009).
Metallopolymer Formation
Electropolymerization techniques have employed pyrazolylpyridine derivatives to create novel conducting metallopolymers. These materials are of interest for their potential applications in electronic devices, sensors, and as components in smart materials, given their unique electrical and optical properties (Xunjin Zhu & B. Holliday, 2010).
Small Molecule Fixation
Pyrazolylborane compounds, related to pyrazole derivatives, have been used for small molecule fixation, demonstrating the ability to react with carbon dioxide and other molecules to form adducts. This capability is significant for carbon capture and utilization strategies, contributing to the development of sustainable chemical processes (Eileen Theuergarten et al., 2012).
Propriétés
IUPAC Name |
3-(5-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)13-12(10-17-18-13)8-11(9-16)14(20)19-6-4-5-7-19/h8,10H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJCGSUMNGDCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)C=C(C#N)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)
![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)
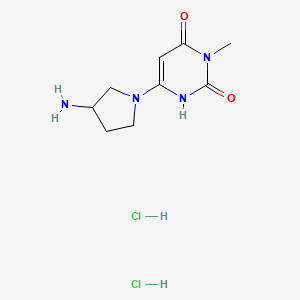
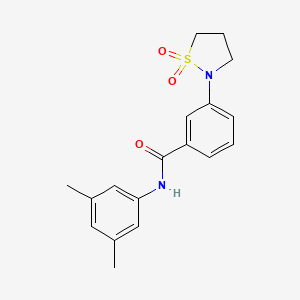
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)
![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)
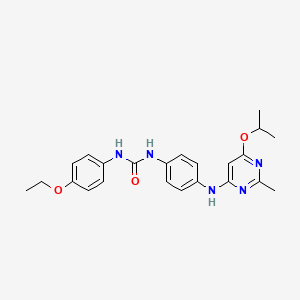
![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)
![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)
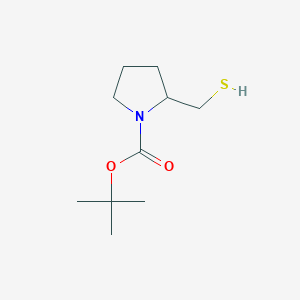
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)